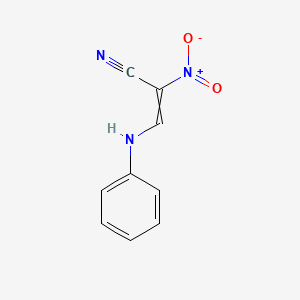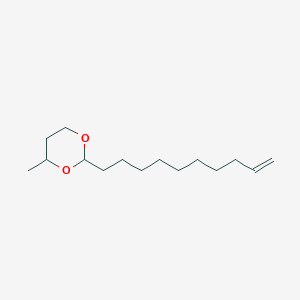
1-Oxo-2-phenyl-1H-phenalen-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2-phenyl-1H-phenalen-3-olate is a chemical compound known for its unique structure and properties It belongs to the class of phenalenone derivatives, which are characterized by a phenalenone core structure with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1H-phenalen-3-olate typically involves the reaction of phenalenone with phenyl-substituted reagents under specific conditions. One common method includes the use of phenylmagnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-2-phenyl-1H-phenalen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenalenone derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenalenone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenalenone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-Oxo-2-phenyl-1H-phenalen-3-olate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2-phenyl-1H-inden-3-olate: This compound shares a similar core structure but differs in the position and type of substituents.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Another phenalenone derivative with different functional groups, showing distinct chemical and biological properties.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
13148-22-6 |
|---|---|
Molekularformel |
C19H11O2- |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
3-oxo-2-phenylphenalen-1-olate |
InChI |
InChI=1S/C19H12O2/c20-18-14-10-4-8-12-9-5-11-15(16(12)14)19(21)17(18)13-6-2-1-3-7-13/h1-11,20H/p-1 |
InChI-Schlüssel |
LVSVQSJLQSCHRK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

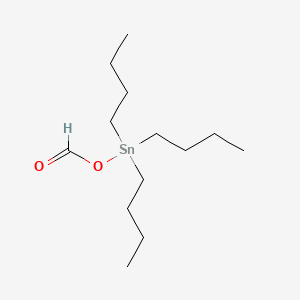
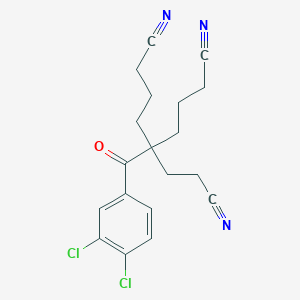
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

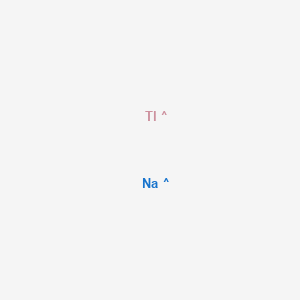
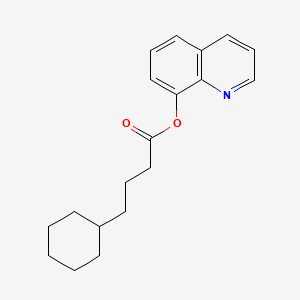
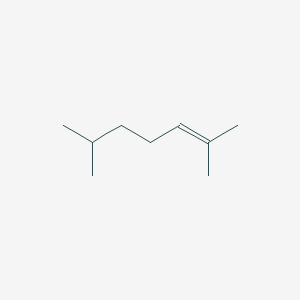
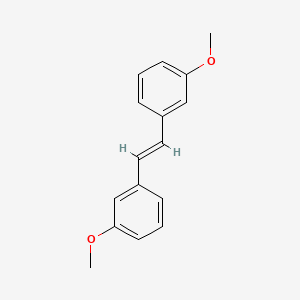
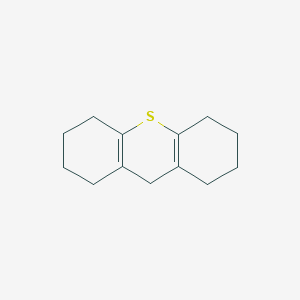
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
